Octahydropyrazino[2,1-c][1,4]oxazine

ROMK inhibitor hERG selectivity cardiac safety

Octahydropyrazino[2,1-c][1,4]oxazine (CAS 141108-65-8), also designated octahydropiperazino[2,1-c]morpholine, is a fully saturated bicyclic heterocycle composed of a fused piperazine and morpholine ring system. With molecular formula C7H14N2O and molecular weight 142.20 g/mol, this scaffold presents a conformationally constrained core bearing two secondary amine functionalities that enable divergent functionalization.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 141108-65-8
Cat. No. B183374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrazino[2,1-c][1,4]oxazine
CAS141108-65-8
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESC1CN2CCOCC2CN1
InChIInChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
InChIKeyZWNWCROZSHWHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrazino[2,1-c][1,4]oxazine (CAS 141108-65-8) for Medicinal Chemistry Sourcing: Scaffold Identity and Procurement Baseline


Octahydropyrazino[2,1-c][1,4]oxazine (CAS 141108-65-8), also designated octahydropiperazino[2,1-c]morpholine, is a fully saturated bicyclic heterocycle composed of a fused piperazine and morpholine ring system [1]. With molecular formula C7H14N2O and molecular weight 142.20 g/mol, this scaffold presents a conformationally constrained core bearing two secondary amine functionalities that enable divergent functionalization [1]. The compound is commercially supplied primarily as the free base or as the dihydrochloride salt (CAS 1257998-65-4), with typical vendor purity specifications ranging from 95% to 98% . Its computed XLogP3 value of -0.7 and topological polar surface area of 24.5 Ų position this scaffold in a favorable physicochemical space for CNS penetration and oral bioavailability optimization [1].

Why Octahydropyrazino[2,1-c][1,4]oxazine Cannot Be Arbitrarily Substituted by Piperazine or Morpholine Analogs


Generic substitution of octahydropyrazino[2,1-c][1,4]oxazine with simple piperazine, morpholine, or alternative bicyclic scaffolds is precluded by quantifiable differences in physicochemical properties, conformational rigidity, and target selectivity profiles. The fused bicyclic architecture imposes a specific spatial orientation of the two nitrogen atoms that cannot be reproduced by monocyclic surrogates, directly impacting pharmacophore presentation and off-target liability [1]. Merck Research Laboratories' medicinal chemistry campaign explicitly transitioned from an acyl piperazine series to the octahydropyrazino[2,1-c][1,4]oxazine scaffold specifically to address hERG liability; the scaffold change yielded measurable improvements in ROMK/hERG selectivity that the predecessor piperazine series failed to achieve [1]. Procurement decisions that treat this scaffold as interchangeable with simpler heterocycles disregard documented selectivity differentials and the conformation-dependent presentation of functional handles essential for downstream SAR optimization.

Quantitative Differentiation Evidence for Octahydropyrazino[2,1-c][1,4]oxazine Scaffold vs. Comparator Chemotypes


ROMK/hERG Selectivity Differential: Octahydropyrazino[2,1-c][1,4]oxazine vs. Acyl Piperazine Scaffold

In a medicinal chemistry optimization program at Merck, replacement of the acyl piperazine core with an acyl octahydropyrazino[2,1-c][1,4]oxazine scaffold delivered improved ROMK/hERG selectivity [1]. The lead compound from the octahydropyrazino[2,1-c][1,4]oxazine series achieved 75.9-fold selectivity for ROMK over hERG [1]. Critically, this selectivity improvement translated to functional safety outcomes: the octahydropyrazino[2,1-c][1,4]oxazine-based inhibitors did not evoke QTc prolongation in an in vivo cardiovascular dog model, whereas the predecessor acyl piperazine series exhibited hERG liability that motivated the scaffold switch [1].

ROMK inhibitor hERG selectivity cardiac safety

Physicochemical Property Differentiation: Octahydropyrazino[2,1-c][1,4]oxazine vs. Monocyclic Morpholine and Piperazine

The fused bicyclic architecture of octahydropyrazino[2,1-c][1,4]oxazine yields distinct physicochemical properties compared to monocyclic morpholine and piperazine. The target scaffold exhibits XLogP3 of -0.7, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3 [1]. In contrast, morpholine (C4H9NO) has XLogP of -0.86, HBD count of 1, and HBA count of 2 [2]; piperazine (C4H10N2) has XLogP of -1.17, HBD count of 2, and HBA count of 2 [3]. The target scaffold's intermediate LogP value (-0.7) falls within the optimal CNS drug design window while maintaining favorable aqueous solubility characteristics, and its zero rotatable bonds impose conformational restriction absent in monocyclic comparators [1].

LogP CNS drug design physicochemical profiling

Conformational Preference and Receptor Docking: Octahydropyrazino[2,1-c][1,4]oxazine vs. Flexible Linker Scaffolds

The octahydropyrazino[2,1-c][1,4]oxazine scaffold exhibits a defined conformational preference that constrains the spatial orientation of appended pharmacophores. Structurally related 3-phenyl-substituted octahydropyrido[2,1-c][1,4]oxazines demonstrate a preference for the trans conformation with equatorial orientation of the substituent . This conformational bias differentiates the fused bicyclic scaffold from flexible acyclic linkers (e.g., ethylenediamine derivatives) and monocyclic piperazine-morpholine hybrids, where rotational freedom introduces entropic penalties upon target binding. Merck researchers explicitly utilized conformational analysis and receptor docking to differentiate ROMK potency from hERG potency through heterocycle incorporation in the octahydropyrazino[2,1-c][1,4]oxazine series [1].

conformational analysis receptor docking scaffold rigidity

PDE3 Inhibitory Activity: Octahydropyrazino[2,1-c][1,4]oxazine Dihydrochloride as PDE3 Modulator

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride has been demonstrated to inhibit phosphodiesterase type 3 (PDE3) enzymatic activity . PDE3 inhibition leads to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA), mechanisms critical for smooth muscle relaxation and vasodilation . While quantitative IC50 data for the parent scaffold against PDE3 is not available in primary literature, this enzymatic activity profile distinguishes octahydropyrazino[2,1-c][1,4]oxazine from scaffolds lacking PDE3 modulatory capacity. The dihydrochloride salt form (CAS 1257998-65-4, molecular weight 215.12 g/mol) provides enhanced aqueous solubility and crystallinity advantageous for in vitro enzymatic assay development .

PDE3 inhibitor cAMP signaling vasodilation

Octahydropyrazino[2,1-c][1,4]oxazine: Evidence-Backed Procurement Scenarios for Drug Discovery and Chemical Biology


ROMK-Targeted Cardiovascular and Renal Drug Discovery Requiring Mitigated hERG Liability

Medicinal chemistry programs targeting the renal outer medullary potassium channel (ROMK) for hypertension or heart failure indications should prioritize octahydropyrazino[2,1-c][1,4]oxazine over piperazine-based scaffolds. Merck's scaffold transition from acyl piperazine to octahydropyrazino[2,1-c][1,4]oxazine was driven by the need to improve ROMK/hERG selectivity; the resulting lead compound achieved 75.9-fold selectivity and did not evoke QTc prolongation in an in vivo dog cardiovascular model [1]. Programs using piperazine scaffolds risk late-stage attrition due to hERG-mediated cardiac toxicity, whereas the octahydropyrazino[2,1-c][1,4]oxazine scaffold provides a validated starting point for building ROMK-selective chemical matter with improved cardiac safety margins.

CNS-Penetrant Compound Design Leveraging Optimized Physicochemical Profile

For CNS drug discovery programs requiring balanced lipophilicity and solubility, octahydropyrazino[2,1-c][1,4]oxazine offers quantifiable advantages over monocyclic morpholine and piperazine. The scaffold's XLogP3 of -0.7 positions it closer to the CNS-optimal range compared to piperazine (-1.17) and morpholine (-0.86), while its three hydrogen bond acceptors provide greater functionalization potential than morpholine (two acceptors) [1]. The zero rotatable bond count further distinguishes this scaffold from flexible alternatives, reducing conformational entropy and enhancing target engagement predictability in structure-based design [2]. Procure this scaffold when CNS penetration probability and target binding fidelity are primary optimization parameters.

Cardiovascular Pharmacology Programs Investigating PDE3-Mediated Smooth Muscle Relaxation

Laboratories investigating cAMP/PKA signaling pathways and PDE3-mediated smooth muscle relaxation should evaluate octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride as a scaffold for PDE3 modulator development. Documented PDE3 inhibitory activity and downstream cAMP elevation distinguish this chemotype from PDE3-inactive morpholine and piperazine scaffolds [1]. The dihydrochloride salt form (MW 215.12 g/mol) provides enhanced aqueous solubility suitable for in vitro enzymatic assays and cell-based cAMP accumulation studies [2]. While quantitative IC50 data for the parent scaffold requires further characterization, the established PDE3 engagement provides a rationale for scaffold selection in exploratory cardiovascular pharmacology projects.

Conformationally Constrained Scaffold Procurement for Structure-Based Drug Design and Fragment-Based Screening

Structure-based drug design teams requiring rigid, zero-rotatable-bond scaffolds for fragment elaboration or pharmacophore presentation should select octahydropyrazino[2,1-c][1,4]oxazine. The fused bicyclic system imposes a defined trans conformational preference with equatorial substituent orientation, as demonstrated in structurally related octahydropyrido[2,1-c][1,4]oxazines [1]. This rigidity eliminates the entropic penalties associated with flexible linkers (≥1 rotatable bonds) and ensures consistent pharmacophore presentation across derivative series [2]. For fragment-based screening libraries or scaffold-hopping exercises where conformational constraint is a design criterion, this scaffold offers predictable geometry that flexible alternatives cannot match.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydropyrazino[2,1-c][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.